molecular formula C15H17NO8 B12889786 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate

Cat. No.: B12889786
M. Wt: 339.30 g/mol
InChI Key: XTIDABOOUYUDET-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a complex organic compound that features an oxazolidine ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which uses 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids as starting materials . Another approach is the transition metal-catalyzed cascade reaction, which can be performed under mild conditions to yield the desired oxazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17NO8

Molecular Weight

339.30 g/mol

IUPAC Name

[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] ethyl carbonate

InChI

InChI=1S/C15H17NO8/c1-4-22-15(19)24-12-10(20-2)7-9(8-11(12)21-3)13(17)16-5-6-23-14(16)18/h7-8H,4-6H2,1-3H3

InChI Key

XTIDABOOUYUDET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC

Origin of Product

United States

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